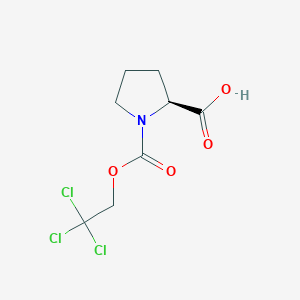

((2,2,2-Trichloroethoxy)carbonyl)-L-proline

Description

((2,2,2-Trichloroethoxy)carbonyl)-L-proline is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a trichloroethoxycarbonyl group attached to the proline molecule. This compound is often used in organic synthesis, particularly as a protecting group for amines, due to its stability and ease of removal under specific conditions.

Properties

IUPAC Name |

(2S)-1-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKPZNRZPGUAET-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation with 2,2,2-Trichloroethoxycarbonyl Chloride

The most widely documented method involves reacting L-proline with 2,2,2-trichloroethoxycarbonyl chloride in the presence of a base. Pyridine or aqueous sodium hydroxide facilitates the deprotonation of L-proline’s secondary amine, enabling nucleophilic attack on the carbonyl carbon of Troc-Cl. A representative procedure entails:

- Reagents : L-Proline (1.0 equiv), Troc-Cl (1.2 equiv), pyridine (1.5 equiv), acetonitrile (solvent).

- Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

- Workup : Precipitation with dry ether, filtration, and recrystallization from ethanol-ether yields the Troc-protected proline hydrobromide.

This method achieves isolated yields of 71–85%, with purity confirmed via melting point (242–244°C with decomposition) and nuclear magnetic resonance (NMR) spectroscopy.

N-Carboxy Anhydride-Mediated Synthesis

Alternative approaches utilize N-carboxy anhydrides (NCAs) to form peptide bonds. For example, the NCA of Troc-protected lysine derivatives reacts with L-proline under basic conditions. Adapting this to proline requires:

- NCA Formation : Treating Troc-protected proline with phosgene or trichloromethyl chloroformate in methylene chloride.

- Coupling : Reacting the NCA with L-proline in acetone-water mixtures, adjusted to pH 4.5 post-reaction.

Yields for this route range from 65–75%, with challenges in controlling stereochemistry during NCA formation.

Reaction Optimization and Solvent Systems

Solvent Compatibility

- High-Compatibility Solvents : Acetone, tetrahydrofuran (THF), and acetonitrile enhance reaction rates in aqueous mixtures due to improved solubility of intermediates.

- Low-Compatibility Solvents : Ethyl acetate or methylene chloride require vigorous stirring and pH control (4.5–5.5) to mitigate phase separation issues.

Base Selection

- Inorganic Bases : Sodium bicarbonate or carbonate in aqueous phases simplify workup but risk hydrolysis of Troc-Cl.

- Organic Bases : Triethylamine or N-ethylmorpholine in dimethylformamide (DMF) improve yields (up to 84%) by minimizing side reactions.

Purification and Characterization

Isolation Techniques

Analytical Data

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 242–244°C (decomposition) | |

| ¹H NMR (DMSO-d₆) | δ 5.93 (s, NCH₂CO), 4.96 (s, COOCH₂CCl₃) | |

| IR (KBr) | 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O) |

Applications in Peptide Synthesis

The Troc-protected proline serves as a building block in angiotensin-converting enzyme (ACE) inhibitors and cytotoxic conjugates. For example, coupling with N-carboxy anhydrides of lysine derivatives enables the synthesis of lysinopril precursors. Deprotection with zinc-acetic acid regenerates the free amine without racemization, critical for bioactive peptide sequences.

Chemical Reactions Analysis

Types of Reactions

((2,2,2-Trichloroethoxy)carbonyl)-L-proline undergoes various chemical reactions, including:

Substitution Reactions: The trichloroethoxycarbonyl group can be substituted with other functional groups under specific conditions.

Hydrolysis: The compound can be hydrolyzed to remove the protecting group, yielding L-proline.

Reduction: Reduction reactions can be used to modify the trichloroethoxycarbonyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, zinc in the presence of acetic acid is often used to remove the trichloroethoxycarbonyl group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields an amide derivative.

Hydrolysis: The major product is L-proline.

Reduction: The major product is a reduced form of the trichloroethoxycarbonyl group.

Scientific Research Applications

Organic Synthesis

Protection of Functional Groups

- The trichloroethyl carbamate group serves as a protective group for amines and alcohols in organic synthesis. It is particularly advantageous due to its stability under various reaction conditions and ease of removal. The protection is typically achieved using 2,2,2-trichloroethyl chloroformate in the presence of a base such as pyridine or sodium hydroxide .

Synthesis of Peptides

- ((2,2,2-Trichloroethoxy)carbonyl)-L-proline is utilized in the synthesis of peptides. The protecting group can be selectively removed to facilitate further reactions without affecting other sensitive functional groups. This property is critical in multi-step peptide synthesis where maintaining the integrity of other functional groups is essential .

Catalysis

Enantioselective Reactions

- L-proline derivatives have emerged as effective organocatalysts for enantioselective reactions. This compound has been studied for its ability to catalyze aldol reactions and Michael additions with high enantioselectivity. This application is particularly relevant in the synthesis of chiral compounds which are vital in pharmaceuticals .

Aldol Reactions

- Research indicates that this compound can effectively catalyze direct aldol reactions between aldehydes and ketones. This catalytic activity has been attributed to the unique structural features of the proline derivative that facilitate the formation of enolate intermediates .

Medicinal Chemistry

Drug Development

- The compound has potential applications in drug development due to its ability to modulate biological pathways through its interactions with amino acids and peptides. Studies have shown that L-proline derivatives can influence metabolic pathways and may serve as leads for new therapeutic agents targeting various diseases .

Antimicrobial Activity

- Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents based on the structural framework provided by this compound .

Case Study 1: Enantioselective Aldol Reactions

A study conducted by El-Tahawy et al. demonstrated the use of this compound as a catalyst in enantioselective aldol reactions. The results showed that this catalyst could produce β-hydroxyaldehydes with high enantiomeric excess (ee), highlighting its utility in synthesizing chiral intermediates for pharmaceuticals .

Case Study 2: Peptide Synthesis

Research published in ACS Publications illustrated the effectiveness of using this compound in solid-phase peptide synthesis (SPPS). The study emphasized the compound's ability to protect amino acids during synthesis while allowing for selective deprotection at later stages .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of ((2,2,2-Trichloroethoxy)carbonyl)-L-proline primarily involves its role as a protecting group. The trichloroethoxycarbonyl group stabilizes the amine functionality by preventing unwanted reactions. Upon exposure to specific conditions, such as acidic or basic environments, the protecting group is cleaved, releasing the free amine. This controlled deprotection is crucial in multi-step synthesis processes.

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trichloroethoxycarbonyl chloride: Used for similar purposes as a protecting group.

Boc (tert-Butoxycarbonyl) Proline: Another protecting group for amines, offering different stability and deprotection conditions.

Fmoc (9-Fluorenylmethoxycarbonyl) Proline: Widely used in peptide synthesis, providing an alternative to trichloroethoxycarbonyl protection.

Uniqueness

((2,2,2-Trichloroethoxy)carbonyl)-L-proline is unique due to its specific stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective deprotection is required without affecting other functional groups.

Biological Activity

((2,2,2-Trichloroethoxy)carbonyl)-L-proline is a derivative of the amino acid L-proline, which is known for its significant biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic uses.

1. Role in Amino Acid Transport

L-proline is crucial for many biological processes, including cellular metabolism and signaling. It has been identified as a substrate for the sodium-coupled neutral amino acid transporter 2 (SNAT2), which mediates proline uptake in cells. This transport mechanism is vital for embryonic stem cell differentiation and cellular signaling pathways . The inhibition of proline transport can disrupt these processes, providing a potential target for therapeutic intervention.

2. Impact on Trypanosoma cruzi

Research indicates that L-proline plays a critical role in the life cycle of Trypanosoma cruzi, the causative agent of Chagas disease. Proline is involved in ATP production and differentiation stages of the parasite. Compounds targeting proline uptake have shown promise in inhibiting T. cruzi proliferation by disrupting its metabolic pathways . This highlights the potential of this compound as a lead compound in developing anti-parasitic drugs.

1. Antiproliferative Effects

Studies have demonstrated that derivatives of L-proline can exhibit antiproliferative effects against various cancer cell lines. The structural modifications in compounds like this compound can enhance their potency by affecting their interaction with cellular targets involved in growth regulation .

2. Oxidative Stress Resistance

Proline accumulation in cells has been linked to increased resistance to oxidative stress. In T. cruzi, high levels of proline help the parasite withstand oxidative and thermal stress conditions, which could be leveraged in therapeutic strategies against infections .

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing ((2,2,2-Trichloroethoxy)carbonyl)-L-proline?

The synthesis typically involves protecting L-proline’s amine group with a (2,2,2-trichloroethoxy)carbonyl (Troc) moiety. A common approach is reacting L-proline with 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) under basic conditions (e.g., in the presence of NaHCO₃ or Et₃N). The reaction is monitored via TLC or HPLC, with purification by column chromatography. The Troc group is stable under acidic and mild basic conditions but can be removed using Zn-AcOH .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., trichloroethoxy signals at δ 4.4–4.6 ppm for –OCH₂CCl₃ and carbonyl carbons at ~155–160 ppm).

- IR Spectroscopy : Confirms carbonyl stretches (~1700–1750 cm⁻¹ for the Troc group).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ ions). Example: In related trifluoroethoxy derivatives, NMR signals for –CF₃ groups appear as distinct quartets .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Monitor airborne concentrations with industrial hygiene surveys.

- Store in labeled, airtight containers away from reducing agents (e.g., Zn) to prevent premature deprotection.

- Emergency measures: Eye wash stations and showers must be accessible .

Advanced Research Questions

Q. How does the Troc group influence the reactivity of L-proline derivatives in asymmetric catalysis?

The Troc group’s electron-withdrawing nature stabilizes intermediates in organocatalytic reactions (e.g., enamine formation). However, steric bulk from the trichloroethoxy moiety may reduce catalytic efficiency compared to smaller protecting groups (e.g., Boc). Computational studies suggest that hydrogen bonding between the carbonyl oxygen and substrates (e.g., aldehydes) is critical for transition-state stabilization, as seen in proline-catalyzed aldol reactions .

Q. What challenges arise in achieving high enantioselectivity with Troc-protected proline, and how can they be addressed?

- Challenge : Steric hindrance from Troc reduces substrate accessibility.

- Mitigation : Optimize solvent polarity (e.g., DMF or THF) to enhance solubility.

- Additives : Co-catalysts like catechol (1 mol%) form hydrogen bonds with the carbonyl group, improving reaction rates and ee values by 15–20% .

- Data Contradiction : Discrepancies in reported ee values may stem from variations in deprotection methods or residual Zn²⁺ ions affecting catalysis.

Q. How can computational modeling elucidate the mechanistic role of Troc-protected proline?

DFT calculations reveal that the Troc group’s electron-withdrawing effect lowers the energy barrier for enamine formation. Molecular dynamics simulations show that the bulky Troc group restricts rotational freedom in transition states, impacting stereoselectivity. Comparative studies with other protecting groups (e.g., Fmoc) highlight trade-offs between stability and catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.